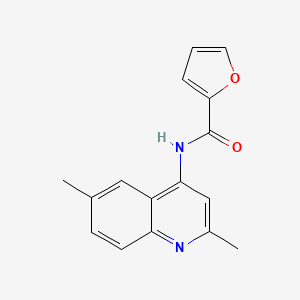
N-(2,6-dimethyl-4-quinolinyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethyl-4-quinolinyl)-2-furamide, commonly known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. This compound has attracted significant attention from researchers due to its potential therapeutic applications in various neurological disorders.
作用機序
DMQX works by blocking the ionotropic glutamate receptor, which is involved in the excitatory neurotransmission in the central nervous system. By blocking this receptor, DMQX reduces the excitability of neurons, leading to a reduction in seizures, chronic pain, and drug-seeking behavior.
Biochemical and Physiological Effects:
DMQX has been shown to have minimal toxicity and side effects, making it a promising candidate for therapeutic applications. DMQX has been shown to be well-tolerated in animal models, and it does not produce significant changes in heart rate or blood pressure.
実験室実験の利点と制限
DMQX has several advantages for laboratory experiments, including its high purity and yield, its well-established synthesis method, and its minimal toxicity and side effects. However, DMQX has some limitations, including its relatively high cost and the need for specialized equipment and expertise to handle this compound safely.
将来の方向性
There are several future directions for DMQX research. One potential direction is to investigate the use of DMQX as a treatment for other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another potential direction is to develop new derivatives of DMQX with improved potency and selectivity for the ionotropic glutamate receptor. Additionally, the use of DMQX in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy. Finally, the development of new methods for the synthesis of DMQX could lead to more cost-effective and scalable production of this compound.
Conclusion:
In conclusion, DMQX is a promising compound with potential therapeutic applications in various neurological disorders. Its well-established synthesis method, minimal toxicity and side effects, and potent mechanism of action make it an attractive candidate for further research. The future directions for DMQX research are diverse and promising, and they hold great potential for the development of new and effective treatments for neurological disorders.
合成法
DMQX can be synthesized by a multi-step process involving the condensation of 2,6-dimethyl-4-nitroaniline with furfural followed by reduction and cyclization. This method yields DMQX in high purity and yield, making it suitable for laboratory experiments.
科学的研究の応用
DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, chronic pain, and drug addiction. DMQX has been shown to be effective in reducing seizures in animal models of epilepsy, and it has been proposed as a potential treatment for drug-resistant epilepsy. DMQX has also been shown to be effective in reducing chronic pain in animal models, and it has been proposed as a potential treatment for neuropathic pain. Furthermore, DMQX has been shown to reduce drug-seeking behavior in animal models of drug addiction, making it a potential treatment for drug addiction.
特性
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-5-6-13-12(8-10)14(9-11(2)17-13)18-16(19)15-4-3-7-20-15/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDMYSCZSLAGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-methoxyphenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B5177507.png)
![1-(2-fluorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5177513.png)
![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5177517.png)
![2-{1-[2-(benzylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B5177521.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5177524.png)
![methyl 1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5177532.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5177539.png)
![2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B5177554.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5177562.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]benzamide](/img/structure/B5177567.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5177575.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5177582.png)
![1-(4-nitrophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5177585.png)
![N-[4-({[4-(6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5177600.png)